molecular formula C10H12N4OS B13623247 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide

Cat. No.: B13623247
M. Wt: 236.30 g/mol
InChI Key: QMFBYQAPYBSZAL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an amino group and a heterocyclic imidazole-thiophene moiety. This structure combines the electron-rich thiophene ring and the nitrogen-containing imidazole, which are common in bioactive molecules.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide

InChI

InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15)

InChI Key

QMFBYQAPYBSZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Imidazole-thiophene Amino, propanamide ~237 N/A (predicted bioactive)
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Thiazole Benzyloxy, phenyl ~383 Inactive (0,0,0)
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide Imidazole Methyl, amino, propanamide 168.2 Compact structure
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene Amino, carboxylic acid ~186 Biocatalytic substrate

Biological Activity

2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide is a synthetic organic compound notable for its unique structural features, including an amino group, a thiophene ring, and an imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C₉H₈N₄OS
  • Molecular Weight : Approximately 236.30 g/mol

The presence of the thiophene and imidazole rings is significant as they contribute to the compound's biological activity by enabling interactions with various biological macromolecules.

The biological activity of 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide can be attributed to:

  • Enzyme Modulation : The thiophene ring interacts with enzymes, potentially modulating their activity.
  • Metal Ion Binding : The imidazole portion can bind metal ions, influencing the function of metalloproteins and other metal-dependent enzymes.

These interactions suggest that the compound may influence various signaling pathways, which could lead to therapeutic effects in different diseases.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antiviral Agents : Studies have shown that compounds with similar structures exhibit antiviral properties, suggesting potential efficacy against viral infections.
  • Cancer Therapy : The ability to modulate enzyme activity may also position this compound as a candidate for cancer treatment.

Comparative Analysis with Similar Compounds

The following table compares 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(thiophen-2-yl)propanamideLacks the imidazole ringDifferent biological activities
2-Amino-3-(1H-imidazol-1-yl)propanamideLacks the thiophene ringVariations in pharmacological profile
Thiophene-2-carboxamideContains only the thiophene moietyLimited interaction capabilities
4,5-DimethylimidazoleContains an imidazole ring but lacks thiopheneExhibits different reactivity patterns

This comparison illustrates how the combination of both rings in 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide contributes to its unique biological profile and potential applications in drug development.

Recent Studies

Recent studies have focused on understanding the interactions of this compound with biological targets. For instance, research has demonstrated that certain derivatives exhibit significant antiviral activity at micromolar concentrations. In particular, compounds similar to 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide showed promising results against viral replication in vitro.

Example Research Findings

  • Antiviral Activity : A study reported that a related compound exhibited an EC₅₀ value of 5–28 μM against respiratory syncytial virus (RSV), indicating potential for further development as an antiviral agent .
  • Inhibition Studies : Another investigation highlighted that specific analogs demonstrated IC₅₀ values ranging from 6.7 μM to 9.19 μM against hepatitis C virus (HCV), showcasing their effectiveness in inhibiting viral replication .

Future Directions

Further research is needed to elucidate the precise mechanisms through which 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide exerts its biological effects. Detailed studies on its interaction with various enzymes and receptors will be crucial for optimizing its efficacy as a therapeutic agent.

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